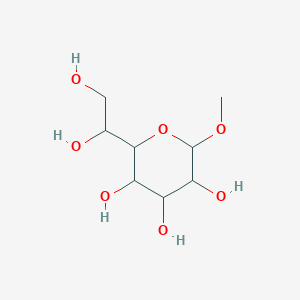
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methoxy group attached to an oxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol typically involves multi-step organic reactions. One common method involves the protection of hydroxyl groups followed by selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high selectivity and yield. Enzymatic methods can be employed to introduce the hydroxyl groups in a regioselective manner, which is crucial for maintaining the integrity of the oxane ring structure .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .
Aplicaciones Científicas De Investigación
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions.
Medicine: Its unique structure allows it to be explored for potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the methoxy group can participate in hydrophobic interactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(1,2-Dihydroxyethyl)-4,5-dihydroxyfuran-3-one: Similar in structure but with a furan ring instead of an oxane ring.
2-(D-glycerol-1,2-dihydroxyethyl)furan: Another compound with a similar dihydroxyethyl group but attached to a furan ring.
Uniqueness
2-(1,2-Dihydroxyethyl)-6-methoxyoxane-3,4,5-triol is unique due to its oxane ring structure combined with multiple hydroxyl groups and a methoxy group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Propiedades
Número CAS |
7464-24-6 |
|---|---|
Fórmula molecular |
C8H16O7 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
2-(1,2-dihydroxyethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O7/c1-14-8-6(13)4(11)5(12)7(15-8)3(10)2-9/h3-13H,2H2,1H3 |
Clave InChI |
GJUAFBSAJCBGRU-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(C(O1)C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
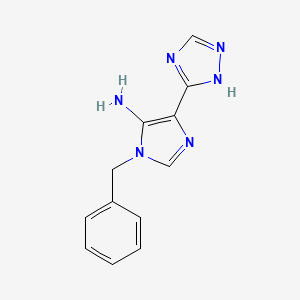
![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)
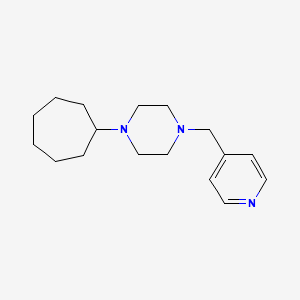
![3-(3-Chlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14164954.png)
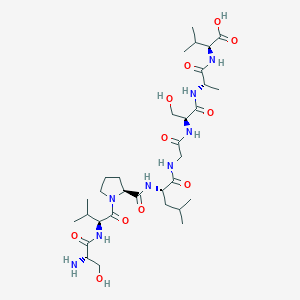
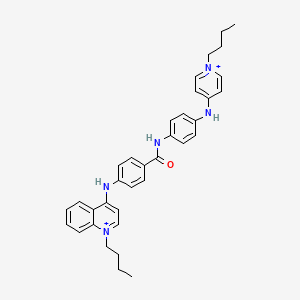
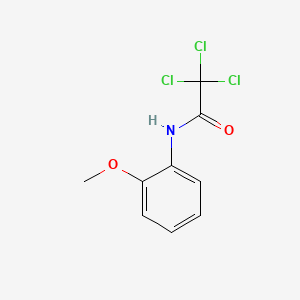
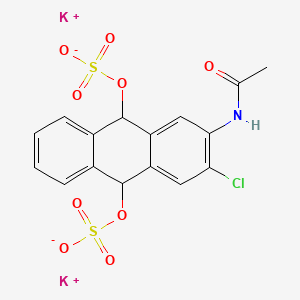
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
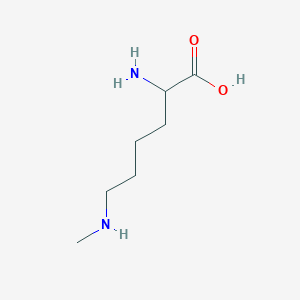
![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)
